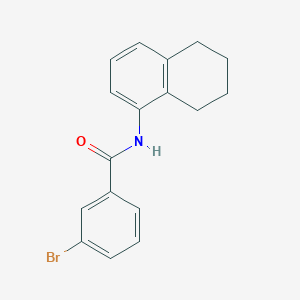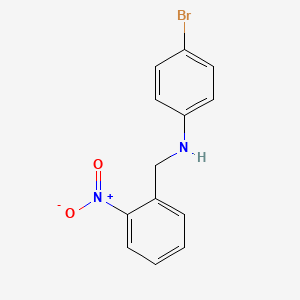
4-bromo-N-(2-nitrobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(2-nitrobenzyl)aniline is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-nitrobenzyl group and the aromatic ring is substituted with a bromine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-nitrobenzyl)aniline typically involves a multi-step process:
Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Coupling Reaction: Finally, the brominated nitrobenzyl compound is coupled with aniline under basic conditions to form this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(2-nitrobenzyl)aniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, to form N-oxides or other oxidized derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Reduction: 4-bromo-N-(2-aminobenzyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives
Aplicaciones Científicas De Investigación
4-Bromo-N-(2-nitrobenzyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-nitrobenzyl)aniline depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects
Comparación Con Compuestos Similares
4-Bromo-N-(2-nitrobenzyl)aniline can be compared with other similar compounds such as:
4-Bromo-N-(4-nitrobenzyl)aniline: Similar structure but with the nitro group at the para position.
4-Chloro-N-(2-nitrobenzyl)aniline: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-N-(2-nitrobenzyl)aniline: Similar structure but with a fluorine atom instead of bromine
These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents on the aromatic ring.
Propiedades
IUPAC Name |
4-bromo-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGDTNOLBEPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
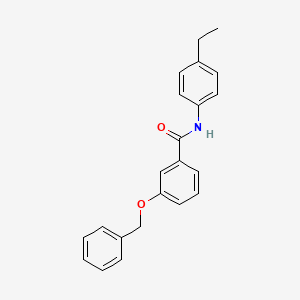
![N-(2-bromo-4-methylphenyl)-N-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B5846007.png)
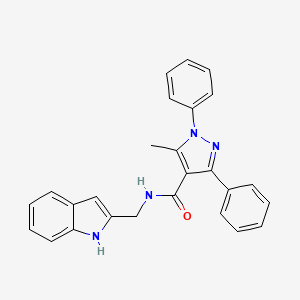
![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)
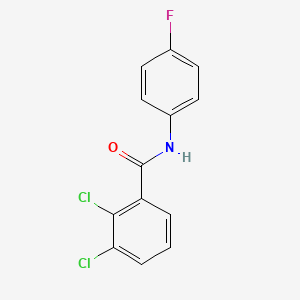
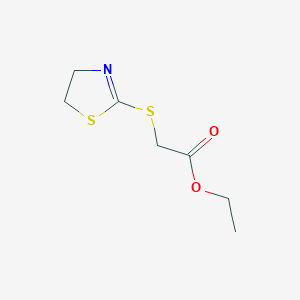
![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![3-[2-(2,5-Dichlorophenoxy)ethyl]quinazolin-4-one](/img/structure/B5846059.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
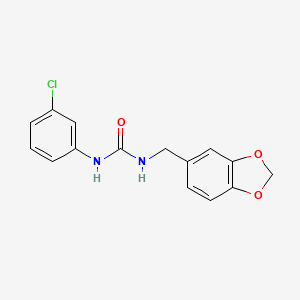
![DIMETHYL({[2-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE](/img/structure/B5846108.png)
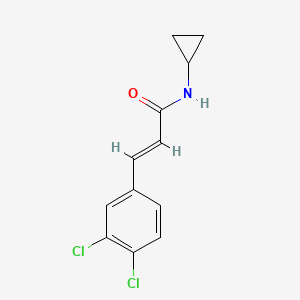
![1-(2,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5846125.png)
